molecular formula C4H6O3 B14709095 5-Methyl-1,3-dioxolan-4-one

5-Methyl-1,3-dioxolan-4-one

Cat. No.: B14709095
M. Wt: 102.09 g/mol
InChI Key: AQAZKBKTTBELHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,3-dioxolan-4-one (CAS: 916435-45-5) is a cyclic ketal derived from lactic acid and formaldehyde. It belongs to the chemical family of 1,3-dioxolan-4-ones (DOXs), which are recognized for their utility as polar aprotic solvents and synthetic intermediates. Structurally, it features a five-membered ring with a methyl group at the 5-position and oxygen atoms at the 1- and 3-positions (Fig. 1). This compound has gained attention as a sustainable alternative to conventional solvents like acetonitrile (ACN) and propylene carbonate (PC), particularly in energy storage applications such as electrical double-layer capacitors (EDLCs). Its synthesis typically involves the condensation of lactic acid derivatives with aldehydes, enabling scalable production from renewable feedstocks.

Properties

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

IUPAC Name

5-methyl-1,3-dioxolan-4-one

InChI

InChI=1S/C4H6O3/c1-3-4(5)7-2-6-3/h3H,2H2,1H3

InChI Key

AQAZKBKTTBELHE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OCO1

Origin of Product

United States

Chemical Reactions Analysis

5-Methyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

Scientific Research Applications

5-Methyl-1,3-dioxolan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-dioxolan-4-one involves its role as a solvent or reactant in various chemical processes. It interacts with molecular targets and pathways involved in these processes, facilitating reactions and stabilizing intermediates. The compound’s ketal functionality plays a key role in its stability and reactivity under different conditions .

Comparison with Similar Compounds

Research and Industrial Relevance

  • Sustainability: LA-H,H’s renewable origin aligns with circular economy goals, contrasting with fossil-derived solvents like ACN.
  • Scalability : Commercial availability of LA-H,H and analogs (e.g., from Huaian Searching Pharmatech Co. Ltd.) underscores industrial viability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.